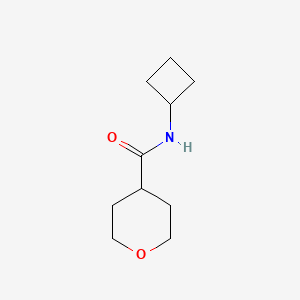

N-cyclobutyloxane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

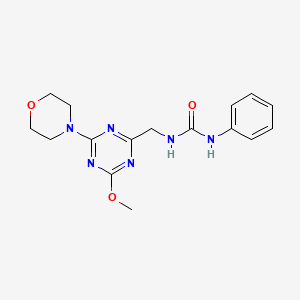

“N-cyclobutyloxane-4-carboxamide” is a chemical compound with the molecular formula C10H17NO2 . It is a type of carboxamide, a class of compounds that play a significant role in organic and medicinal chemistry .

Synthesis Analysis

Carboxamides, including “N-cyclobutyloxane-4-carboxamide”, can be synthesized through various methods. One common approach involves the activation of carboxylic acid, which is then converted into activated derivatives such as anhydride, acyl imidazole, and acyl halide . The exact synthesis process for “N-cyclobutyloxane-4-carboxamide” is not explicitly mentioned in the available resources.Chemical Reactions Analysis

Carboxamides, including “N-cyclobutyloxane-4-carboxamide”, can participate in various chemical reactions. For instance, they can undergo reactions involving the carboxamide group, leading to the formation of new compounds . The specific chemical reactions involving “N-cyclobutyloxane-4-carboxamide” are not detailed in the available resources.Applications De Recherche Scientifique

Development of Carboxamide Protecting Groups

The development of new carboxamide protecting groups, such as the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group, has been shown to be beneficial for the synthesis of complex molecules. These protecting groups can be removed under mild conditions, which is advantageous for synthesizing acid-sensitive molecules, including those with cyclophane scaffolds (Muranaka, Ichikawa, & Matsuda, 2011).

Synthesis of Cyclohexanecarboxamide Derivatives

Research into N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has expanded our understanding of molecular structures and their potential applications in materials science. These compounds have been characterized extensively, contributing to the field of crystallography and materials chemistry (Özer, Arslan, VanDerveer, & Külcü, 2009).

Advances in Catalysis

Studies have demonstrated the utility of carboxamides in catalytic processes, such as the platinum-catalyzed intermolecular hydroamination of unactivated olefins. This research highlights the role of secondary cyclic carboxamides and carbamates in facilitating the addition to ethylene and propylene, opening new pathways for chemical synthesis (Wang & Widenhoefer, 2004).

Photocatalysis and Material Science

Cyclohexanone, an important intermediate in the manufacture of polyamides, can be selectively formed from the hydrogenation of phenol under mild conditions using Pd nanoparticles supported on mesoporous graphitic carbon nitride. This work not only advances our understanding of selective hydrogenation but also suggests new applications for carbon nitride materials in catalysis (Wang, Yao, Li, Su, & Antonietti, 2011).

Antioxidant and Antibacterial Agents

The synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives has been explored for their potential antioxidant and antibacterial properties. This research provides a foundation for the development of new pharmaceuticals and highlights the versatility of carboxamide derivatives in medicinal chemistry (Subbareddy & Sumathi, 2017).

Mécanisme D'action

Mode of Action

Similar compounds such as indole-2-carboxamides have been found to target the mycobacterial membrane protein large 3 transporter (mmpl3) in mycobacterium tuberculosis .

Biochemical Pathways

Related compounds such as indole-2-carboxamides have been found to affect the energy synthesis of pathogens by inhibiting mitochondrial electron transfer .

Result of Action

Related compounds such as indole-2-carboxamides have been found to exhibit antitubercular and antitumor activities .

Propriétés

IUPAC Name |

N-cyclobutyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c12-10(11-9-2-1-3-9)8-4-6-13-7-5-8/h8-9H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFPZJMBGYZNQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyloxane-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-{5-[(2-thienylacetyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2583505.png)

![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)

![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)

![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)